molecular formula C17H18N6OS B2518398 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide CAS No. 880802-14-2

2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B2518398
CAS No.: 880802-14-2
M. Wt: 354.43
InChI Key: PQJNEHBNQARJPC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

While there are resources discussing the molecular structure of related compounds , specific information about the molecular structure of this compound is not provided.

Scientific Research Applications

Synthesis and Structural Elucidation

The synthesis of related compounds involves the condensation of triazole-thiol derivatives with chloroacetamide in the presence of anhydrous potassium carbonate, showcasing the chemical versatility of triazole derivatives in creating compounds with potential antimicrobial properties (Mahyavanshi et al., 2011). This process highlights the compound's structural complexity and the methodologies used for its synthesis, providing a foundation for further exploration of its applications.

Antimicrobial Properties

Research into the antimicrobial properties of triazole derivatives, including compounds structurally related to "2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide", has shown promising results. These compounds have been screened for in-vitro antibacterial, antifungal, and anti-tuberculosis activity, demonstrating the potential of these derivatives in developing new antimicrobial agents (Mahyavanshi et al., 2011).

Antitumor and Antiexudative Activities

Further studies have expanded the potential applications of triazole derivatives to include antitumor and antiexudative activities. For instance, pyrolin derivatives of similar compounds have shown significant antiexudative properties, outperforming reference drugs in some cases, which suggests a promising avenue for the development of new therapeutics in inflammation and cancer treatment (Chalenko et al., 2019).

Vibrational Spectroscopy and Quantum Computational Studies

The vibrational spectroscopic signatures of related compounds have been characterized, providing insights into the stereo-electronic interactions that contribute to their stability and potential pharmacokinetic properties. Such studies are essential for understanding the compound's interaction with biological targets and optimizing its therapeutic efficacy (Jenepha Mary et al., 2022).

Mechanism of Action

Some related compounds have shown substantial antiviral activity , but the specific mechanism of action for this compound is not mentioned.

Future Directions

While there are ongoing studies into the synthesis and properties of similar compounds , future directions for this specific compound are not discussed.

Properties

IUPAC Name

2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6OS/c1-11-5-3-7-14(12(11)2)20-15(24)10-25-17-22-21-16(23(17)18)13-6-4-8-19-9-13/h3-9H,10,18H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJNEHBNQARJPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2N)C3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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